ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in medicinal and pharmaceutical chemistry. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a piperazine ring, a phenyl group, and an ethyl ester functional group.
Mechanism of Action
Target of Action
Ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a complex compound with a tetrazole moiety . Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are advantageous for receptor-ligand interactions . .
Mode of Action
Tetrazoles, in general, are known to interact with their targets through electrostatic interactions, facilitated by the planar structure of the tetrazole ring . This allows for the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the stability and activity of chemical compounds can be influenced by factors such as temperature , pH, and the presence of other chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate typically involves the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with piperazine in the presence of an appropriate catalyst. The reaction is carried out under mild conditions, often using solvents such as acetonitrile or ethanol. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-tetrazole-5-carbaldehyde
- Ethyl 2-(3-(1-phenyl-1H-tetrazol-5-yl)-1H-indol-1-yl)acetate
- Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate
Uniqueness
Ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is unique due to its combination of a tetrazole ring and a piperazine ring, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-2-23-15(22)20-10-8-19(9-11-20)12-14-16-17-18-21(14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBQRFCWYKXIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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